molecular formula C14H8Cl2F3NO B5609559 N-(2,4-dichlorophenyl)-4-(trifluoromethyl)benzamide

N-(2,4-dichlorophenyl)-4-(trifluoromethyl)benzamide

Cat. No. B5609559
M. Wt: 334.1 g/mol
InChI Key: FHYPTULGDQEDSK-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-4-(trifluoromethyl)benzamide is a chemical compound with potential interest in various fields of chemistry and materials science. Its synthesis, structure, and properties have been explored to understand its chemical behavior and potential applications in non-medical contexts.

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to this compound, typically involves multi-step processes. For example, one method involves refluxing N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride in dry toluene, followed by treatment with an aromatic acid in the presence of a base to yield the desired benzamide (Saeed et al., 2010).

Molecular Structure Analysis

The molecular structure of similar benzamide compounds has been extensively analyzed using X-ray diffraction, revealing details such as dihedral angles between aromatic rings and orientations of functional groups. For instance, a related compound exhibited a dihedral angle of 82.32° between two aromatic rings, indicating significant structural rigidity (Saeed et al., 2010).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, depending on their functional groups. The presence of chloro and trifluoromethyl groups in this compound suggests it may participate in nucleophilic substitution reactions or act as an electrophile in aromatic substitution reactions.

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the practical applications of a compound. While specific data for this compound is not provided, closely related compounds exhibit distinct physical characteristics due to their crystalline structures and intermolecular forces, as seen in X-ray diffraction studies (Gowda et al., 2008).

properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F3NO/c15-10-5-6-12(11(16)7-10)20-13(21)8-1-3-9(4-2-8)14(17,18)19/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYPTULGDQEDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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